4-(2-methylpropyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ISOBUTYL-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ISOBUTYL-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the preparation of intermediates, purification, and final product isolation. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
4-ISOBUTYL-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes. For example, oxidation reactions may require elevated temperatures and specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-ISOBUTYL-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-ISOBUTYL-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Pyrazole Derivatives: Known for their diverse pharmacological properties, pyrazole derivatives are structurally related and often used in similar applications
Uniqueness
4-ISOBUTYL-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C12H19N5S |
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Molecular Weight |
265.38 g/mol |
IUPAC Name |
4-(2-methylpropyl)-3-[2-(4-methylpyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H19N5S/c1-9(2)7-17-11(14-15-12(17)18)4-5-16-8-10(3)6-13-16/h6,8-9H,4-5,7H2,1-3H3,(H,15,18) |
InChI Key |
WKIBOUPAXJHSEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCC2=NNC(=S)N2CC(C)C |
Origin of Product |
United States |
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